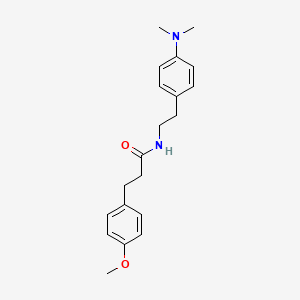

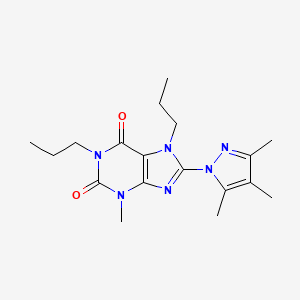

3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate” is a complex organic molecule. It contains a chromen-7-yl group, a morpholine-4-carboxylate group, and a methoxyphenoxy group . These groups are common in many biologically active compounds and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The morpholine group would provide a cyclic amine structure, the chromen-7-yl group would provide a fused ring system with a ketone functional group, and the methoxyphenoxy group would provide an ether linkage with a phenyl ring .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. The morpholine ring, for example, is known to participate in a variety of reactions .Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications

Synthesis of Chromen Derivatives : The compound plays a role in the synthesis of various chromen derivatives. For instance, it's used in the synthesis of 1,2-dihydroisoquinolines and 1H-isochromenes through carbophilic Lewis acid-catalyzed tandem nucleophilic addition and cyclization processes (Obika et al., 2007).

Formation of Highly Substituted Pyrazoles : The compound is involved in reactions that lead to the formation of isomeric, highly substituted pyrazoles. These reactions are crucial in the development of new compounds with potential applications in various fields (Budzisz et al., 2004).

Medical Research Applications

Radioligand Imaging : Derivatives of the compound have been used in the synthesis of radioligands for imaging norepinephrine transporters, contributing to advancements in PET (Positron Emission Tomography) imaging technology (Lin & Ding, 2004).

Fluorescent Probes for Hypoxic Cells : The compound is also utilized in the development of fluorescent probes for detecting hypoxic cells, a crucial aspect in medical diagnostics and research, especially in cancer studies (Feng et al., 2016).

Metabolism Studies : Research has been conducted on the metabolism of derivatives of this compound, such as HM-30181, in rats. Understanding the metabolic pathways of such compounds is essential for drug development and safety assessments (Paek et al., 2006).

Antibacterial Effects : The compound's derivatives have been studied for their antibacterial effects. These studies contribute to the development of new antimicrobial agents and enhance our understanding of resistance mechanisms (Behrami & Dobroshi, 2019).

Imaging Agents for DNA Repair Enzyme in Cancer : Carbon-11-labeled derivatives have been synthesized for potential use as PET agents for imaging DNA-dependent protein kinase in cancer, highlighting the compound's role in oncological research (Gao et al., 2012).

Material Science Applications

- Synthesis of Novel Chromone-Pyrimidine Derivatives : The compound is involved in the synthesis of chromone-pyrimidine coupled derivatives, which have applications in material science, particularly in the development of new materials with unique properties (Tiwari et al., 2018).

Propiedades

IUPAC Name |

[3-(3-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl] morpholine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO7/c1-14-21(29-16-5-3-4-15(12-16)26-2)20(24)18-7-6-17(13-19(18)28-14)30-22(25)23-8-10-27-11-9-23/h3-7,12-13H,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVFLKXCEGBTJNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)N3CCOCC3)OC4=CC=CC(=C4)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2672788.png)

![N-[(furan-2-yl)methyl]-9-[(2-oxo-2-phenylethyl)sulfanyl]-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide](/img/structure/B2672790.png)

![Methyl (1S,2R,5R)-3-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B2672791.png)

![N-(2,3-dimethylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2672795.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-(4-chlorophenyl)piperazine-1-carboxamide](/img/structure/B2672796.png)

![5-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2672802.png)

![3-Butan-2-yl-N-[cyano-(1-phenylpyrazol-4-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B2672804.png)

![10-((1E)-2-phenyl-1-azavinyl)-1-methyl-1,3,5-trihydro-6H,7H,8H,9H-1,3-diazaper hydroepino[1,2-h]purine-2,4-dione](/img/structure/B2672805.png)

![ethyl 2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetate](/img/structure/B2672806.png)